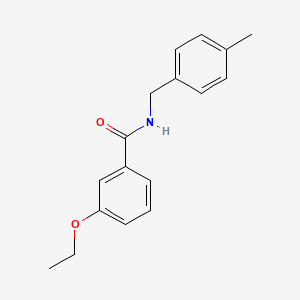
Fatty acids, palm kernel-oil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Palm kernel oil is an edible plant oil derived from the kernel of the oil palm tree Elaeis guineensis . It is related to two other edible oils: palm oil, extracted from the fruit pulp of the oil palm, and coconut oil, extracted from the kernel of the coconut . Palm kernel oil, palm oil, and coconut oil are three of the few highly saturated vegetable fats . Palm kernel oil, which is semi-solid at room temperature, is more saturated than palm oil and comparable to coconut oil .
Synthesis Analysis
Kernel (endosperm) oil is synthesized in the nut from 13-16 weeks after flowering (WAF) followed by deposition of mesocarp oil from 16-20 WAF . The oil palm fruit produces two oils . This paper reports some experiments on synthesis of kernel oil, a major source of medium chain fatty acids .Molecular Structure Analysis
The regiospecific distribution of the fatty acids in the glycerol structure was investigated by the 13 C NMR technique . The fatty acid randomization was confirmed by the variation of the saturated fatty acid concentrations in the sn-2 position as well as by the variation in the triacylglycerol compositions .Chemical Reactions Analysis
Interesterification is the most commonly used process to adapt the triacylglycerol compositions in oils and mixtures of vegetable oils to be used in a specific product . This reaction consists of three stages: activation of the catalyst, a strong nucleophile that attacks the carbonyl carbon of a fatty acid-glycerol ester bond and forms a tetrahedral intermediate (initiation), with subsequent formation of a fatty acid methyl ester and the glyceroxide carbanion, which is responsible for subsequent nucleophilic attacks on carbonyl carbons (propagation) .Physical And Chemical Properties Analysis
Physicochemical analyses were carried out on palm kernel oil (Adin) and the following results were obtained: Saponification value; 280.5±56.1 mgKOH/g, acid value; 2.7±0.3 mg KOH/g, Free Fatty Acid (FFA); 1.35±0.15 KOH/g, ester value; 277.8±56.4 mgKOH/g, peroxide value; 14.3±0.8 mEq/kg; iodine value; 15.86±4.02 mgKOH/g, Specific Gravity (S.G) value; 0.904, refractive index; 1.412 and inorganic materials; 1.05% .Mechanism of Action
Future Directions
The conveyor system in the mill could be the prime area to focus on in terms of FFA reduction, along with minimizing bruising events . In addition, loose fruits (LF) with high FFA content should be processed separately from FFB, and high-FFA CPO derived from LF should not be mixed with standard CPO . The global market for Palm Kernel Oil and Coconut Oil Based Natural Fatty Acids estimated at US$13.7 Billion in the year 2022, is projected to reach a revised size of US$8.9 Billion by 2030, growing at a CAGR of -5.2% over the analysis period 2022-2030 .
properties
CAS RN |
101403-98-9 |
|---|---|
Product Name |
Fatty acids, palm kernel-oil |
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-methyl-3-(propionylamino)phenyl]-3-phenylpropanamide](/img/structure/B1179604.png)

![2,2-dimethyl-N-[4-methyl-3-(propionylamino)phenyl]propanamide](/img/structure/B1179611.png)

![N-[3-(anilinocarbonyl)phenyl]nicotinamide](/img/structure/B1179619.png)